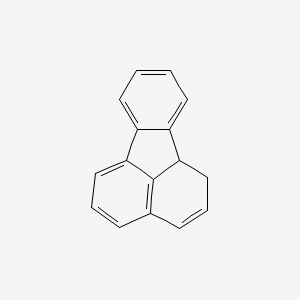
1,10b-Dihydrofluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10b-Dihydrofluoranthene is a polycyclic aromatic hydrocarbon with the molecular formula C16H12 It is a derivative of fluoranthene, characterized by its unique structure that includes a fused ring system
Vorbereitungsmethoden
The synthesis of 1,10b-Dihydrofluoranthene typically involves the hydroarylation of alkynes. This reaction can be catalyzed by gold(I) or gallium trichloride, which facilitates the formation of the polycyclic structure under mild conditions . The process involves the electrophilic activation of alkynes, leading to the formation of complex molecules through intramolecular reactions. Industrial production methods may involve similar catalytic processes, optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1,10b-Dihydrofluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Hydrogenation can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles such as halogens.
Wissenschaftliche Forschungsanwendungen
1,10b-Dihydrofluoranthene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studies have explored its interactions with biological molecules, although detailed biological applications are still under investigation.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Wirkmechanismus
The mechanism of action of 1,10b-Dihydrofluoranthene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of the compound, making it useful in materials science. The specific pathways and molecular targets depend on the context of its application, such as in electronic devices or chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1,10b-Dihydrofluoranthene can be compared to other polycyclic aromatic hydrocarbons, such as:
Fluoranthene: The parent compound, which lacks the additional hydrogenation seen in this compound.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different ring structure.
Pyrene: Known for its four fused benzene rings, differing from the structure of this compound. The uniqueness of this compound lies in its specific ring fusion and hydrogenation pattern, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
35324-29-9 |
|---|---|
Molekularformel |
C16H12 |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
1,10b-dihydrofluoranthene |
InChI |
InChI=1S/C16H12/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-9,15H,10H2 |
InChI-Schlüssel |
BRAFGYUTFFBQFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2=C3C1C4=CC=CC=C4C3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


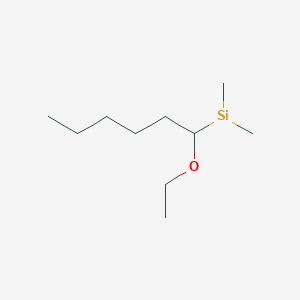
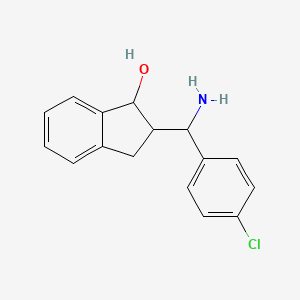
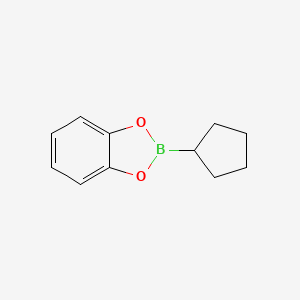
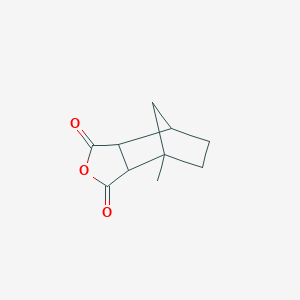

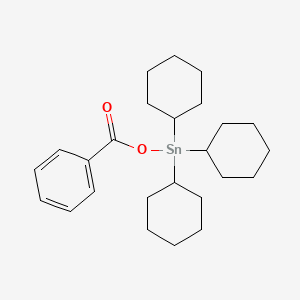

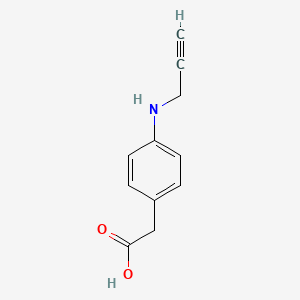
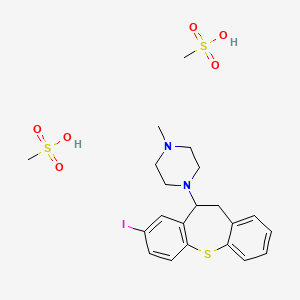
![2,2',3,3',4,4'-Hexamethoxy-7,7'-dimethyl-5,5'-di(propan-2-yl)-2h,2'h-8,8'-binaphtho[1,8-bc]furan](/img/structure/B14679959.png)
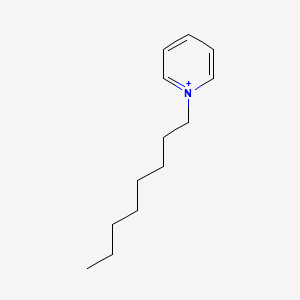
![Anthra[1,2-e]acephenanthrylene](/img/structure/B14679985.png)
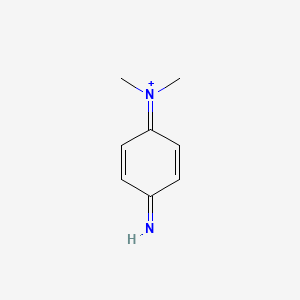
![3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane](/img/structure/B14679999.png)
